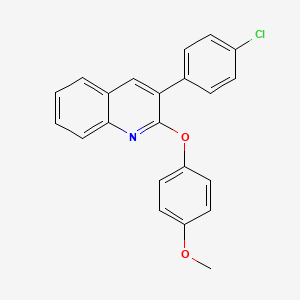
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride, also known as FPHC, is a benzodiazepine derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. FPHC has been studied for its potential use in the treatment of anxiety and other psychiatric disorders.
Applications De Recherche Scientifique
Antitumor Properties and Prodrug Development Novel 2-(4-aminophenyl)benzothiazoles, a related class to 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride, have been shown to possess selective and potent antitumor properties. These compounds undergo metabolic inactivation, which can be reduced by fluorination at specific positions around the benzothiazole nucleus. Efforts to overcome drug lipophilicity include the development of amino acid prodrugs that are water-soluble and chemically stable, reverting to their parent amine in vivo. This has led to significant tumor growth retardation in preclinical models, with manageable side effects and the induction of cytochrome P450 1A1 in sensitive carcinoma cells (Bradshaw et al., 2002).
Synthesis and Pharmaceutical Properties The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, including variants of the discussed compound, has shown potent cytotoxic effects in vitro in specific human breast cell lines, while remaining inactive against other cell types like prostate and colon cells. These findings indicate the potential broad-spectrum antitumor activity of these compounds, with specific focus on breast and ovarian cancers. The selective induction of cytochrome P450 CYP1A1 is a crucial aspect of the antitumor specificity of these compounds (Hutchinson et al., 2001).
Potential in Security Ink Applications The compound, being part of the benzothiazole family, shows relevance in the development of novel materials like security inks. A study on a related compound (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, a novel half-cut cruciform, demonstrated its potential in high-contrast color change and solid-state emission when exposed to mechanical force or pH changes. These properties suggest its potential use in security inks (Lu & Xia, 2016).
DNA Adduct Formation in Tumor Cells The benzothiazole derivatives, closely related to the discussed compound, have been observed to form DNA adducts in sensitive tumor cells both in vitro and in vivo. This activity is selective, occurring only in tumor cells that express cytochrome P450 1A1, which is critical for the execution of their antitumor activity. These findings highlight the selective cytotoxic mechanism of these compounds, making them promising candidates for targeted cancer therapy (Leong et al., 2003).
Application in Fluorescent Probes and pH Sensing Derivatives of benzothiazole, including those similar to 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride, have been applied in the development of fluorescent probes for sensing metal cations and pH changes. Their high sensitivity and selectivity make them suitable for applications in bioimaging and environmental monitoring (Tanaka et al., 2001).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-3H-benzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3.ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;/h1-7H,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSAQOWNAMTHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)

